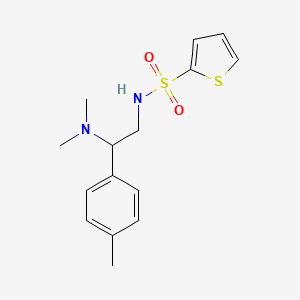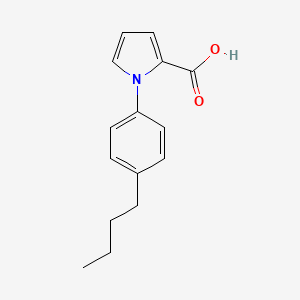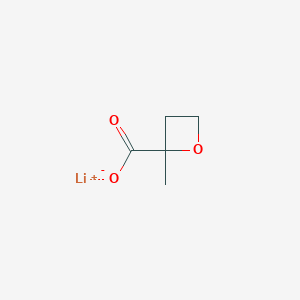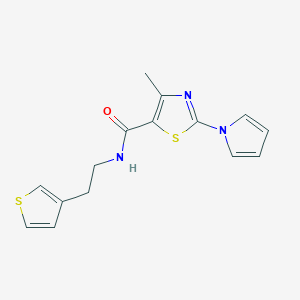
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide, also known as MTETC, is a novel chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research has shown that compounds similar to 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide are used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, thiophenylhydrazonoacetates are synthesized for heterocyclic synthesis, producing derivatives such as pyrazole, isoxazole, and pyrimidine, showcasing the versatility of similar structures in creating a wide range of biologically active compounds (Mohareb et al., 2004).
Anticancer Activity
A study on arylazothiazoles and thiadiazoles derived from compounds with structural similarities to 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide revealed promising anticancer activities. These compounds were synthesized using a novel catalyst and exhibited significant efficacy against colon and liver carcinoma cell lines, highlighting their potential in cancer treatment (Gomha et al., 2015).
Antibacterial and Antituberculosis Activities
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a structural motif with 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide, have been designed and synthesized for their potential use as Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant antibacterial and antituberculosis activities, along with low cytotoxicity, making them promising candidates for the development of new antituberculosis drugs (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(2-thiophen-3-ylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-11-13(21-15(17-11)18-7-2-3-8-18)14(19)16-6-4-12-5-9-20-10-12/h2-3,5,7-10H,4,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRBNICOYOTLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid](/img/structure/B2740510.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2740511.png)

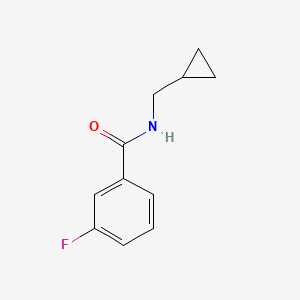
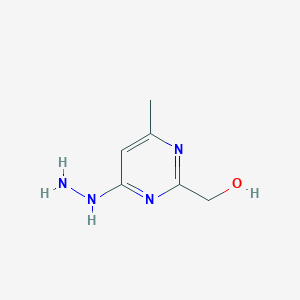
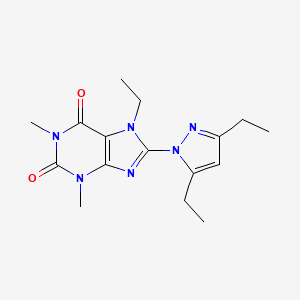


![Methyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2740523.png)
